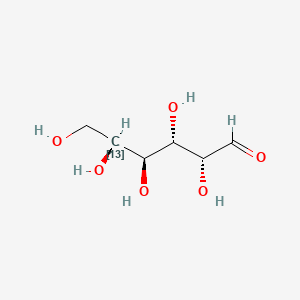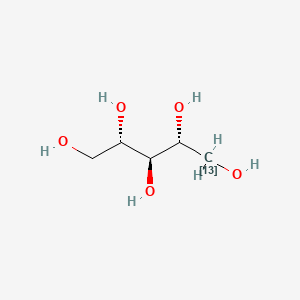
3,4,6-Tri-O-acetyl-D-glucal-13C-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6-Tri-O-acetyl-D-glucal-13C-1 is a compound that is isotopically labeled with carbon-13. This compound is a derivative of 3,4,6-Tri-O-acetyl-D-glucal, which is commonly used in the synthesis of oligosaccharides and other carbohydrate derivatives. The carbon-13 labeling makes it particularly useful in various scientific research applications, including metabolic studies and drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-acetyl-D-glucal-13C-1 typically involves the acetylation of D-glucal. The process begins with the protection of the hydroxyl groups on D-glucal using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the 3, 4, and 6 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The isotopic labeling with carbon-13 is achieved by using carbon-13 enriched reagents during the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,6-Tri-O-acetyl-D-glucal-13C-1 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetylated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of D-glucal, such as D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol .
Wissenschaftliche Forschungsanwendungen
3,4,6-Tri-O-acetyl-D-glucal-13C-1 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and oligosaccharides.
Biology: Employed in metabolic studies to trace the pathways of carbohydrate metabolism.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of carbohydrate-based drugs.
Industry: Applied in the production of isotopically labeled compounds for various industrial applications
Wirkmechanismus
The mechanism of action of 3,4,6-Tri-O-acetyl-D-glucal-13C-1 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 label allows researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the metabolic fate of carbohydrates and the effects of various drugs on carbohydrate metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,6-Tri-O-acetyl-D-glucal: The non-labeled version of the compound.
3,4,6-Tri-O-acetyl-D-galactal: A similar compound with a different sugar moiety.
1,2-Dideoxy-3,4,6-tri-O-acetyl-D-arabino-1-hexenopyranose: Another derivative used in carbohydrate synthesis
Uniqueness
The uniqueness of 3,4,6-Tri-O-acetyl-D-glucal-13C-1 lies in its isotopic labeling with carbon-13, which makes it an invaluable tool for tracing and studying metabolic pathways. This isotopic labeling provides a distinct advantage over non-labeled compounds in research applications .
Eigenschaften
Molekularformel |
C12H16O7 |
|---|---|
Molekulargewicht |
273.24 g/mol |
IUPAC-Name |
[(2R,3S,4R)-3,4-diacetyloxy-(513C)3,4-dihydro-2H-pyran-2-yl]methyl acetate |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m1/s1/i4+1 |
InChI-Schlüssel |
LLPWGHLVUPBSLP-NTZFZRLKSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([13CH]=CO1)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-[(6-aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12405867.png)



![2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12405891.png)

![N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide](/img/structure/B12405902.png)






![9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12405966.png)
